9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-

Adenosine deaminase Enzyme kinetics Substrate specificity

6-O-Methylinosine (CAS 5746-29-2), systematically named 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-, is a modified purine nucleoside in which a methyl group replaces the oxygen at position 6 of the hypoxanthine ring of inosine. With molecular formula C11H14N4O5 and molecular weight 282.25 g/mol, it belongs to the class of nucleoside antimetabolites/analogs and functions as a hypoxanthine analogue.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 5746-29-2
Cat. No. B12505465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
CAS5746-29-2
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3
InChIKeyUQQHOWKTDKKTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methylinosine (CAS 5746-29-2) for Research Procurement: Core Identity and Scientific Context


6-O-Methylinosine (CAS 5746-29-2), systematically named 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-, is a modified purine nucleoside in which a methyl group replaces the oxygen at position 6 of the hypoxanthine ring of inosine [1]. With molecular formula C11H14N4O5 and molecular weight 282.25 g/mol, it belongs to the class of nucleoside antimetabolites/analogs and functions as a hypoxanthine analogue . Unlike its parent compound inosine, the 6-O-methyl substitution confers distinct physicochemical properties, altered enzyme substrate behavior, and a unique biochemical recognition profile that differentiates it from closely related purine ribonucleosides in both enzymology and RNA biology applications [1][2].

Why 6-O-Methylinosine Cannot Be Replaced by Inosine or Adenosine in Quantitative Biochemical Studies


Scientific users who substitute 6-O-methylinosine with inosine or adenosine in enzyme kinetic, ribosomal, or RNA modification studies will encounter fundamentally different outcomes. The 6-methoxy group is not a passive substituent: it reduces adenosine deaminase (ADA) catalytic efficiency by approximately 280-fold compared to adenosine [1], confers a ~1.7-unit increase in logP relative to inosine altering solubility and partitioning , and is specifically recognized—and demethylated—by ADAR2 RNA-editing enzymes in a manner impossible for inosine [2]. Generic substitution therefore invalidates quantitative comparisons across ADA enzymology, peptidyltransferase substrate profiling, and RNA modification studies where the 6-O-methyl group is the critical experimental variable.

6-O-Methylinosine (5746-29-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


ADA Catalytic Efficiency: 280-Fold Reduction Versus Adenosine Defines 6-O-Methylinosine as a Mechanistic Probe, Not a Metabolic Substitute

In a direct head-to-head kinetic study under identical experimental conditions, 6-methoxypurine riboside (6-O-methylinosine) exhibited a bimolecular rate constant (Vmax/Km) of 0.040 ± 0.004 μM⁻¹ s⁻¹, compared to 11.2 ± 0.8 μM⁻¹ s⁻¹ for adenosine—a 280-fold difference in catalytic efficiency [1]. The study further demonstrated that, unlike adenosine (where Vmax/Km is inversely proportional to microscopic viscosity indicating encounter-controlled rate limitation), viscosogenic agents had no effect on the kinetic constants for 6-methoxypurine riboside, proving that its reaction rate is limited by a chemical step (bond cleavage) rather than substrate binding or diffusion [1]. This mechanistic divergence—encounter-limited for adenosine versus chemistry-limited for 6-methoxypurine riboside—is experimentally verified and quantitatively defined.

Adenosine deaminase Enzyme kinetics Substrate specificity

ADA Inhibitor Selectivity: 6-O-Methylinosine Ranks Among the Most Potent Adenosine Deaminase Inhibitors Alongside N6-Methyladenosine

In a comparative inhibitor screen of adenosine deaminase from cardiac muscle, 6-methoxypurine ribonucleoside was identified as one of the two most potent inhibitors tested, alongside N6-methyladenosine [1]. The coronary dilator Persantin (dipyridamole) served as a negative comparator, showing no ADA inhibition at concentrations as high as 4 × 10⁻⁴ M [1]. This inhibitor potency profile is further substantiated by Baer et al. (1968), who demonstrated that 6-methoxypurine ribonucleoside is hydrolyzed by a single ADA enzyme and that purine ribonucleoside competitively inhibits its hydrolysis with KI values in the narrow range of 0.75–1.16 × 10⁻⁵ M across multiple substrates [2]. While an exact Ki for 6-methoxypurine ribonucleoside as inhibitor is not reported, the rank-order potency (top tier with N6-methyladenosine) and competitive binding behavior are quantitatively contextualized by the conserved KI range of the shared inhibitor purine ribonucleoside.

Adenosine deaminase inhibition Cardiac enzymology Nucleoside analog screening

Ribosomal Peptidyltransferase: 6-Methoxy Substitution Retains Full Substrate Activity at 100-Fold Lower Concentration Than 8-Bromo or Arabinosyl Analogs

In a systematic structure-activity study of 2'(3')-O-L-phenylalanyl nucleoside derivatives as substrates for E. coli ribosomal peptidyltransferase, the 6-methoxynebularine derivative (Ih, i.e., 6-O-methylinosine phenylalanyl ester) was among the most active compounds tested: at 0.01 mM, it released 50-100% of Ac-Phe relative to the reference substrate A-Phe (2'(3')-O-L-phenylalanyladenosine) [1]. By contrast, the 8-bromoadenosine derivative (Ir) required a 100-fold higher concentration (1 mM) to achieve only 30% Ac-Phe release, while the 3'-O-L-phenylalanyl-1-(β-D-arabinofuranosyl)cytosine derivative (IIIg) reached only 25% at 1 mM [1]. Derivatives Iv and IIIl were virtually inactive even at 1 mM [1]. This places the 6-methoxy-substituted purine in the highest activity tier (alongside nebularine, N6,N6-dimethyladenosine, and 6-methylthionebularine) while demonstrating that the 6-methoxy group is compatible with—and preserves—peptidyltransferase acceptor activity at concentrations two orders of magnitude lower than tolerated by 8-bromo or arabinosyl modifications.

Ribosomal peptidyltransferase Aminoacyl nucleoside substrates Translation mechanism

Physicochemical Differentiation from Inosine: 6-O-Methylation Reduces Aqueous Solubility ~4-Fold and Increases Lipophilicity by ~1.7 logP Units

The 6-O-methyl modification produces substantial physicochemical divergence from the parent nucleoside inosine. 6-O-Methylinosine exhibits an experimentally determined aqueous solubility of approximately 4.2 g/L (25°C) , compared to 15.8 g/L (20°C) for inosine [1]—a ~3.8-fold reduction. The logP of 6-O-methylinosine is reported as -0.4 (XlogP) to -1.55 [2], versus -2.10 for inosine , representing a lipophilicity increase of approximately 1.7 logP units. The melting point shifts from 218°C (inosine) to 142-143°C (6-O-methylinosine, ethanol recrystallized) , and DMSO solubility is established at ≥10 mM for standard stock solution preparation . These altered properties directly impact compound handling, formulation for biological assays, and chromatographic retention behavior.

Physicochemical properties Solubility Lipophilicity

Nuclear Protein Kinase Selectivity: 6-O-Methylinosine Lacks Inhibitory Activity Against Kinases NI and NII, Unlike Cordycepin and Tubercidin

In a direct comparative screen of adenosine analogues against two cyclic AMP-independent nuclear protein kinases (NI and NII) from rat liver nuclei, 6-methoxypurine riboside showed no inhibitory activity toward either enzyme [1]. This stands in marked contrast to structurally related nucleoside analogues: cordycepin (3'-deoxyadenosine), tubercidin, 6-methylaminopurine riboside, 2'-deoxyadenosine, and adenosine itself all inhibited kinase NI and/or NII under the same assay conditions [1]. Kinase NI was reported to be more sensitive to cordycepin, tubercidin, 6-methylaminopurine riboside, 2'-deoxyadenosine, and adenosine than kinase NII [1]. The complete absence of kinase inhibition by 6-methoxypurine riboside defines a selectivity window that distinguishes it from nearly all other 6-substituted and sugar-modified adenosine analogues tested.

Nuclear protein kinase Adenosine analog selectivity Kinase inhibition profiling

Validated Application Scenarios for 6-O-Methylinosine (CAS 5746-29-2) Based on Quantitative Differentiation Evidence


Adenosine Deaminase Mechanism-of-Action Studies Requiring a Chemistry-Limited (Non-Diffusion-Controlled) Substrate

Researchers investigating the chemical step of ADA-catalyzed hydrolysis benefit from 6-O-methylinosine as a substrate whose Vmax/Km (0.040 μM⁻¹ s⁻¹) is 280-fold lower than adenosine and is insensitive to viscosity changes, proving rate limitation by the bond-cleavage step rather than substrate encounter [1]. This makes it a validated tool for isolating the catalytic chemistry from binding/diffusion contributions in pre-steady-state and viscosity-dependence studies where adenosine cannot provide this mechanistic resolution [1].

Ribosomal Peptidyltransferase Substrate Structure-Activity Relationship (SAR) Profiling at Low Synthetic Scale

Investigators mapping the steric and electronic requirements of the purine 6-position in ribosomal peptidyltransferase substrates can use 6-O-methylinosine phenylalanyl derivatives as high-activity reference compounds (50-100% Ac-Phe release at 0.01 mM), enabling SAR studies at 100-fold lower concentrations than required for 8-bromo or arabinosyl analogs [1]. This conserves precious synthetic intermediates while maintaining full signal-to-noise ratios in peptidyltransferase activity assays [1].

ADAR2 RNA Editing Demethylation Studies: A Defined Substrate for O-Demethylase Activity of RNA-Editing Adenosine Deaminases

RNA biologists studying ADAR-catalyzed editing reactions employ 6-O-methylinosine incorporated into RNA oligonucleotides as a specific substrate for ADAR2-mediated O-demethylation, converting the modified nucleoside back to inosine [1]. This reaction is distinct from the canonical adenosine-to-inosine deamination and cannot be studied with inosine-containing RNA controls, making 6-O-methylinosine the essential chemical tool for probing the demethylase side-activity of RNA-editing deaminases [1].

Negative Control for Nuclear Protein Kinase Inhibition in Adenosine Analog Profiling Panels

In kinase inhibitor screening cascades where adenosine analogs (cordycepin, tubercidin, 6-methylaminopurine riboside) produce multiple off-target kinase hits, 6-O-methylinosine serves as a structurally matched negative control—it exhibits no inhibition of nuclear protein kinases NI or NII [1]. This selectivity profile makes it the appropriate inactive comparator for distinguishing kinase-dependent from kinase-independent cellular effects within adenosine analog libraries [1].

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